4-Methylbenzenesulfinate

説明

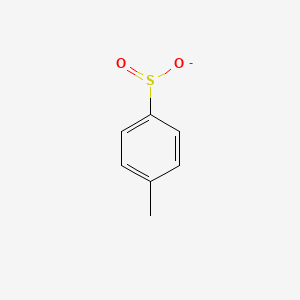

Structure

3D Structure

特性

IUPAC Name |

4-methylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJVNINSOKCNJP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O2S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942998 | |

| Record name | 4-Methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207801-20-5 | |

| Record name | 4-Methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylbenzenesulfinate

Preparation of Alkali Metal 4-Methylbenzenesulfinate Salts

The most common forms of this compound are its alkali metal salts, particularly the sodium salt, which serve as stable and versatile intermediates for further chemical transformations.

A prevalent and traditional method for preparing sodium this compound involves the reduction of 4-methylbenzenesulfonyl chloride (also known as tosyl chloride). nih.govorgsyn.org In this reaction, sodium sulfite acts as the reducing agent. The process is typically carried out in an aqueous solution. A base, such as sodium bicarbonate or sodium hydroxide, is added to neutralize the hydrochloric acid generated during the reaction. orgsyn.orggoogle.comorgsyn.org

The reaction involves the nucleophilic attack of the sulfite ion on the sulfonyl chloride, leading to the displacement of the chloride and the reduction of the sulfur center. A common procedure involves heating a mixture of 4-methylbenzenesulfonyl chloride, anhydrous sodium sulfite, and sodium bicarbonate in water to 70–80°C. orgsyn.org After the reaction is complete, the sodium this compound product often crystallizes upon cooling and can be isolated by filtration. orgsyn.org

An improved version of this method aims to mitigate the hydrolysis of 4-methylbenzenesulfonyl chloride, which is insoluble in water and prone to decomposition. google.com This enhanced process involves dissolving the sulfonyl chloride in an organic solvent like dichloromethane and adding this solution dropwise to an aqueous solution of sodium sulfite. google.com Simultaneously, a sodium hydroxide solution is added to maintain alkaline conditions, which prevents hydrolysis and drives the reaction to completion. google.com This biphasic approach can significantly improve the yield and purity of the final product. google.com

| Method | Reducing Agent | Base | Solvent System | Key Features | Typical Yield |

|---|---|---|---|---|---|

| Aqueous Reduction | Sodium Sulfite | Sodium Bicarbonate | Water | Solid sulfonyl chloride is added in portions to the aqueous mixture. orgsyn.org | ~80% google.com |

| Biphasic Reduction | Sodium Sulfite | Sodium Hydroxide | Dichloromethane/Water | Prevents hydrolysis of the starting material, improving efficiency. google.com | Higher than aqueous method google.com |

| Alternative Reduction | Zinc Dust | Sodium Carbonate/Hydroxide | Water | Uses a metal reductant instead of sulfite. orgsyn.org | 64% orgsyn.org |

An alternative route to aryl sulfinates, including this compound, utilizes aryl halides as starting materials and avoids the use of gaseous, toxic sulfur dioxide by employing stable, solid SO2 surrogates. rsc.orgepa.gov The most common surrogate for this purpose is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO. nih.govrsc.orgepa.gov

This method typically involves a two-step sequence. First, the aryl bromide (e.g., 4-bromotoluene) is converted into a more reactive organometallic species. nih.govrsc.org This is achieved by reacting it with a metal such as magnesium to form a Grignard reagent (p-tolylmagnesium bromide) or with an organolithium reagent like n-butyllithium to form an aryllithium species. rsc.orgnih.gov

In the second step, this highly nucleophilic organometallic intermediate is reacted with the SO2 surrogate, DABSO. nih.govrsc.org The aryl group attacks a sulfur atom in the DABSO complex, effectively inserting sulfur dioxide into the carbon-metal bond. The resulting intermediate is then treated with an aqueous solution of a sodium salt, such as sodium carbonate, to yield the final sodium this compound. nih.govrsc.org This protocol is particularly effective for a wide range of aryl bromides, including those with electron-poor characteristics. epa.gov

| Starting Material | Intermediate | SO₂ Surrogate | Workup | Product |

|---|---|---|---|---|

| Aryl Bromide | Aryl Grignard or Aryllithium | DABSO | Aqueous Na₂CO₃ | Sodium Arylsulfinate |

Synthesis of Alkyl and Aryl this compound Esters

The esterification of 4-methylbenzenesulfinic acid is a key transformation for producing chiral auxiliaries and other synthetic intermediates.

One modern, metal-free approach involves the in situ generation of a highly reactive sulfinylating agent. organic-chemistry.org In this method, p-toluenesulfinic acid is treated with 1,1′-carbonyldiimidazole (CDI). This reaction rapidly forms N-p-toluenesulfinylimidazole, with the spontaneous release of carbon dioxide. organic-chemistry.org This intermediate is not isolated but is directly reacted with a range of alcohols (primary, secondary, or tertiary) or phenols to afford the corresponding alkyl or aryl this compound esters in very good yields. organic-chemistry.org The process is mild and avoids the formation of sulfone byproducts. organic-chemistry.org

A more traditional and widely used method, particularly for creating diastereomerically pure esters for asymmetric synthesis, involves a two-step process starting from the sodium salt. researchgate.netthieme-connect.de First, sodium this compound is reacted with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to form the intermediate p-toluenesulfinyl chloride. thieme-connect.de After removing the excess thionyl chloride, the crude sulfinyl chloride is then reacted with an alcohol, such as (-)-menthol, in the presence of a base like pyridine to yield the desired sulfinate ester. thieme-connect.de This method is fundamental to the Andersen-Trost synthesis of chiral sulfoxides.

| Method | Activating Agent/Reagent | Substrate | Key Intermediate | Product Type |

|---|---|---|---|---|

| In situ Activation organic-chemistry.org | 1,1′-Carbonyldiimidazole (CDI) | Alcohols, Phenols | N-p-Toluenesulfinylimidazole | Alkyl and Aryl Esters |

| Two-Step Chlorination thieme-connect.de | Thionyl Chloride (SOCl₂) | Alcohols | p-Toluenesulfinyl Chloride | Alkyl Esters (often chiral) |

Synthesis of Imidazolium this compound Salts

Imidazolium salts are a prominent class of ionic liquids. The synthesis of imidazolium salts with a this compound anion can be achieved through a standard two-step procedure that involves N-alkylation followed by anion exchange. nih.govrsc.org

The first step is the synthesis of the imidazolium cation. This is typically accomplished through the quaternization of an N-substituted imidazole with an alkyl halide via an SN2 reaction. nih.gov For example, 1-methylimidazole can be reacted with an alkyl halide like butyl bromide to form 1-butyl-3-methylimidazolium bromide.

The second step is anion metathesis, or exchange. rsc.org The synthesized imidazolium halide (e.g., bromide) is dissolved in a suitable solvent, and a solution of sodium this compound is added. The reaction is driven by the precipitation of the inorganic salt byproduct (e.g., sodium bromide), which is often insoluble in the organic solvent used. After filtering off the precipitate, the solvent is removed to yield the desired imidazolium this compound salt.

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|---|

| 1. Cation Formation | N-Alkylimidazole | Alkyl Halide | Imidazolium Halide | Quaternization (SN2) nih.gov |

| 2. Anion Exchange | Imidazolium Halide | Sodium this compound | Imidazolium this compound | Metathesis rsc.org |

Compound Index

| Compound Name |

|---|

| 1,1′-Carbonyldiimidazole (CDI) |

| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| 1-Butyl-3-methylimidazolium bromide |

| 1-Methylimidazole |

| 4-Bromotoluene |

| This compound |

| 4-Methylbenzenesulfonyl Chloride (Tosyl chloride) |

| Butyl bromide |

| Dichloromethane |

| N,N-dimethylformamide (DMF) |

| Hydrochloric acid |

| (-)-Menthol |

| p-Toluenesulfinic acid |

| p-Toluenesulfinyl Chloride |

| Pyridine |

| Sodium this compound |

| Sodium bicarbonate |

| Sodium bromide |

| Sodium carbonate |

| Sodium hydroxide |

| Sodium sulfite |

| Sulfur dioxide |

| Thionyl chloride |

| Zinc dust |

Chemical Reactivity and Mechanistic Investigations of 4 Methylbenzenesulfinate

Reactions Involving the 4-Methylbenzenesulfinate Moiety as a Nucleophile

The this compound anion, commonly available as its sodium salt (sodium 4-toluenesulfinate), is a versatile nucleophile in organic synthesis. The sulfur atom, in its +4 oxidation state, can react with various electrophiles to form new sulfur-sulfur (S–S), nitrogen-sulfur (N–S), and carbon-sulfur (C–S) bonds, providing access to a wide array of organosulfur compounds.

Thiosulfonates are valuable compounds that can be synthesized through the formation of an S–S bond where this compound acts as a nucleophile. Various methods have been developed, often involving the reaction of the sulfinate with an electrophilic sulfur species.

One common approach is the transition-metal-catalyzed cross-coupling of sodium this compound with thiols under aerobic conditions. organic-chemistry.orgrsc.org For instance, iron(III) chloride can catalyze the formation of sulfenyl and sulfonyl radicals in situ, which then couple to form the thiosulfonate. organic-chemistry.org Similarly, copper-catalyzed protocols have been reported for the sulfenylation of thiols and disulfides with sodium sulfinates in the presence of air as the oxidant. organic-chemistry.orgrsc.orgnih.gov The reaction of sodium this compound with disulfides in the presence of a copper catalyst and air at ambient temperature efficiently yields the corresponding thiosulfonates. rsc.orgnih.gov

Another strategy involves the reaction of sodium this compound with electrophilic thiolating reagents. For example, treatment with trifluoromethanesulfinate in acetic acid generates the corresponding trifluoromethyl thiosulfonate in high yield. rsc.orgnih.gov

| Reactant | Catalyst/Reagent | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Aryl/Alkyl Thiols | FeCl3 | Aerobic | Unsymmetrical Thiosulfonates | 83–96% rsc.org |

| Thiols | CuI-Phen·H2O | Aerobic | Unsymmetrical Thiosulfonates | 40–96% rsc.org |

| Disulfides/Diselenides | Copper | Air, Ambient Temp. | Thiosulfonates/Selenosulfonates | Good to High nih.gov |

| Trifluoromethanesulfinate | Acetic Acid | Room Temp. | Trifluoromethyl Thiosulfonates | High to Excellent rsc.org |

The formation of sulfonamides directly from this compound involves the creation of a new N–S bond. This transformation has been achieved under various metal-free and metal-catalyzed conditions.

A prominent metal-free method involves the molecular iodine-mediated oxidative coupling of sodium sulfinates with a wide range of primary and secondary amines, including aromatic, aliphatic, and cyclic amines. nih.govrsc.org This reaction proceeds at room temperature to afford the corresponding sulfonamides in good to excellent yields. rsc.org A proposed mechanism suggests that the reaction between iodine and the sulfinate salt forms a sulfonyl iodide intermediate, which then undergoes nucleophilic substitution by the amine. nih.gov

Copper-catalyzed systems have also been developed for the chemoselective oxidative coupling of amines with sodium sulfinates, using either molecular oxygen or DMSO as the oxidant. rsc.org Furthermore, a direct redox coupling of nitroarenes with sodium this compound, catalyzed by copper, provides N-aryl sulfonamides without the need for an external reducing agent, as the sulfinate itself can act as the reductant. rsc.orgnih.gov

| Amine Source | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | I2 | Room Temp. | Good to Excellent | nih.govrsc.org |

| Primary/Secondary Amines | (n-C4H9)4NBr / m-CPBA | Room Temp. | 39–89% | rsc.orgnih.gov |

| Primary/Secondary Amines | NH4I | CH3CN, 80 °C | Reasonable to Excellent | nih.gov |

| Nitroarenes | CuCl | NMP, 120 °C | Moderate to Good | rsc.org |

The reaction of this compound as a sulfur-centered nucleophile with carbon electrophiles is a fundamental method for the synthesis of sulfones. The formation of a C–S bond via nucleophilic substitution is a common strategy. Aryl sulfones can be prepared through a one-pot reaction where primary alcohols are first converted to their corresponding bromides with N-bromosuccinimide and triphenylphosphine, followed by the addition of sodium this compound. organic-chemistry.org Similarly, alkyl sulfones are efficiently synthesized by the reaction of sulfinates with alkyl halides or tosylates, a process that can be accelerated using microwave irradiation in aqueous media. organic-chemistry.org

Another important route to sulfones is the sulfa-Michael addition of the sulfinate anion to activated alkenes, such as α,β-unsaturated ketones and esters. researchgate.netorganic-chemistry.org This conjugate addition reaction forms a new C–S bond and leads to β-keto sulfones or related structures. For example, the reaction of α-bromoketones with sodium sulfinates first yields β-keto sulfones via nucleophilic substitution, which can then be asymmetrically reduced to chiral β-hydroxy sulfones. organic-chemistry.org

The synthesis of chiral sulfinyl compounds, particularly sulfinamides and sulfinate esters, is of great interest due to their role as chiral auxiliaries and their presence in pharmacologically active molecules. nih.govyale.edu An efficient method for their asymmetric synthesis involves the catalytic sulfinylation of nucleophiles using sodium sulfinates.

Recent research has demonstrated that bifunctional chiral 4-arylpyridine N-oxides can act as effective acyl transfer organocatalysts in this process. thieme-connect.com The proposed mechanism involves the formation of a chiral mixed anhydride (B1165640) intermediate from the sulfinate. Subsequent nucleophilic attack by an amine or an alcohol on this activated intermediate yields the corresponding chiral sulfinamide or sulfinate ester with high stereoselectivity. thieme-connect.com This methodology is applicable to a broad range of nucleophiles, including various aromatic amines and alcohols, providing access to a diverse library of chiral S(IV) compounds. thieme-connect.com

Furthermore, enantioenriched sulfinate esters can be accessed through the asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst. nih.gov This approach is notable for its ability to stereoselectively couple a wide variety of sulfinates with structurally complex and bioactive alcohols. nih.gov

Formation of Organosulfur Compounds

Desulfinative Processes of this compound Derivatives

In contrast to reactions where the sulfinate moiety is incorporated into the final product, desulfinative processes utilize sulfinates as precursors to aryl or benzyl (B1604629) groups, proceeding with the extrusion of sulfur dioxide (SO₂). Transition-metal-catalyzed desulfinative cross-coupling has emerged as a powerful tool for C–C bond formation. nih.gov

Palladium catalysis is central to these transformations. In a typical desulfinative cross-coupling, sodium this compound serves as the nucleophilic coupling partner with an aryl or heteroaryl halide. acs.orgnih.gov A generalized catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.gov This is followed by oxidative addition of the aryl halide to the Pd(0) center. The subsequent key step is transmetalation, where the sulfinate salt displaces the halide on the palladium complex. nih.gov This intermediate palladium sulfinate then undergoes extrusion of SO₂ and subsequent reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.govresearchgate.net

Detailed mechanistic studies on the coupling of sodium this compound with aryl bromides have revealed important insights. acs.orgnih.gov For this carbocyclic sulfinate, the rate-limiting step is the transmetalation, and the resting state of the catalyst is the oxidative addition complex formed between palladium and the aryl bromide. nih.gov The reaction requires a base, such as potassium carbonate, which serves a dual role: it facilitates the removal of free SO₂ from the reaction medium and its potassium cation accelerates the turnover-limiting transmetalation step. nih.gov These reactions are typically performed at elevated temperatures to achieve high yields. nih.gov This methodology has been extended to the synthesis of diarylmethanes through the coupling of in situ-generated benzyl sulfinates with aryl halides. nih.govnih.gov

| Parameter | Finding |

|---|---|

| Catalyst System | Pd(OAc)2 / PCy3 |

| Base | K2CO3 (crucial for reaction) |

| Catalyst Resting State | Aryl bromide oxidative addition complex |

| Turnover-Limiting Step | Transmetalation |

| Role of Base (K2CO3) | 1. Removal of free SO₂ 2. K+ cation accelerates transmetalation |

| Reaction Order in Catalyst | Approximately half-order in [Pd(OAc)2] |

| Example Product Yield | 92% (4-fluoro-4'-methylbiphenyl) |

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Sodium this compound serves as a robust nucleophilic partner in palladium-catalyzed desulfinative cross-coupling reactions with aryl halides. nih.govacs.org These reactions provide an effective method for the formation of carbon-carbon bonds, offering an alternative to more traditional cross-coupling reagents like organoborons. nih.gov A typical reaction involves combining sodium this compound with an aryl bromide in the presence of a palladium catalyst, such as Palladium(II) acetate, a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and a base such as potassium carbonate, at elevated temperatures. acs.org For instance, the reaction between sodium this compound and 1-bromo-4-fluorobenzene at 150 °C yields the corresponding biaryl product in high efficiency. acs.org

The catalytic cycle for the desulfinative cross-coupling of this compound is understood to proceed through a sequence of fundamental organometallic steps. nih.gov

Catalyst Activation : The process begins with the in situ reduction of a Pd(II) precatalyst, like Pd(OAc)₂, to the catalytically active Pd(0) species. Mechanistic studies suggest that sulfinate homocoupling is responsible for this initial reduction. acs.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd(L)₂-X]. This step involves the cleavage of the carbon-halogen bond. nih.gov

Transmetalation : The sulfinate salt, in this case, sodium this compound (Ar'SO₂Na), then transmetalates with the Pd(II) complex. The sulfinate group replaces the halide on the palladium center, yielding a palladium sulfinate intermediate, [Ar-Pd(L)₂-SO₂Ar']. nih.gov

SO₂ Extrusion : This palladium sulfinate intermediate is generally unstable and readily undergoes extrusion of sulfur dioxide (SO₂). This desulfination step is crucial and results in the formation of a diarylpalladium(II) complex, [Ar-Pd(L)₂-Ar']. acs.org

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the palladium center. This forms the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.netnih.govresearchgate.net

This sequence of oxidative addition, transmetalation, SO₂ extrusion, and reductive elimination constitutes the generally accepted pathway for this transformation. nih.gov

Detailed kinetic and mechanistic investigations, including NMR spectroscopic monitoring, have been conducted to identify the catalyst resting state and the turnover-limiting step in the cross-coupling of carbocyclic sulfinates like this compound. nih.gov

For the coupling reaction involving this compound, the aryl bromide oxidative addition complex has been identified as the catalyst's resting state. This means that under catalytic conditions, the majority of the palladium catalyst exists in this state, indicating that the subsequent step is slower than the initial oxidative addition. nih.gov

Table 1: Mechanistic Data for Palladium-Catalyzed Desulfinative Cross-Coupling of Sodium this compound

| Parameter | Finding for this compound | Source |

|---|---|---|

| Catalyst Resting State | Aryl Bromide Oxidative Addition Complex | nih.gov |

| Turnover-Limiting Step | Transmetalation | nih.gov |

Umpolung Reactivity in this compound Chemistry

The concept of "umpolung," or polarity inversion, can be demonstrated using sulfinate chemistry. acs.orgacs.org Typically, the sulfur atom in a sulfinate ester like methyl this compound is electrophilic and reacts with nucleophiles. However, under specific reaction conditions, the inherent reactivity can be inverted, allowing the sulfinate moiety to act as a precursor to a nucleophilic species. acs.org

One demonstration of this principle involves the in situ generation of a sulfinic acid intermediate from methyl this compound through acidolysis. This sulfinic acid can then participate in reactions as a nucleophile. For example, in a Mannich-type reaction, the sulfinic acid generated from methyl this compound can react with paraformaldehyde and formamide, showcasing its nucleophilic character. acs.org This reversal of the typical electrophilic nature of the sulfur center is a clear example of umpolung reactivity. acs.orgacs.org

Role as a Reductive Reagent in Specific Transformations

Beyond its role as a nucleophile in cross-coupling, this compound can also function as a reductive reagent in certain synthetic transformations. A notable example is the reductive-sulfonylation of nitroarenes to form sulfonamides. rsc.org

In this type of reaction, sodium this compound is coupled with various nitroarenes to yield the corresponding N-aryl sulfonamides. Significantly, this transformation can proceed without the need for an external reducing agent. It is proposed that the sulfinate salt itself acts as the reductant, facilitating the reduction of the nitro group which is then followed by the sulfonylation. rsc.org This dual role as both a source of the sulfonyl group and a reducing agent highlights the versatile chemical nature of the sulfinate functional group.

Conversion to 4-Methylbenzenesulfinic Acid

Sodium this compound is the sodium salt of 4-methylbenzenesulfinic acid. As the conjugate base of the acid, it can be readily converted back to the parent acid through simple acidification. The process involves dissolving the sodium salt in water and then adding a strong mineral acid, such as hydrochloric acid. This protonates the sulfinate anion, leading to the formation of the free 4-methylbenzenesulfinic acid. Due to its lower solubility in acidic aqueous media compared to its salt form, the acid often precipitates and can be isolated through filtration. This straightforward acid-base chemistry provides a simple method for generating the sulfinic acid from its more stable and commonly available salt.

Catalytic Roles and Applications of 4 Methylbenzenesulfinate

In Transition Metal-Mediated Catalysis

Sodium 4-methylbenzenesulfinate serves as an effective nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, offering a stable and accessible alternative to traditionally used organoboron compounds. These reactions are pivotal for the formation of carbon-carbon and carbon-sulfur bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

A notable application of sodium this compound is in the desulfinative cross-coupling with aryl bromides. Mechanistic studies have provided insight into the catalytic cycle of these reactions. For instance, the coupling of sodium this compound with 1-bromo-4-fluorobenzene (B142099), catalyzed by a palladium complex, proceeds at elevated temperatures to yield the corresponding biaryl product in high yield. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by Pd(OAc)₂, with a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and in the presence of a base like potassium carbonate. organic-chemistry.orgresearchgate.net

Kinetic studies of this reaction have revealed that the oxidative addition of the aryl bromide to the Pd(0) species is not the rate-limiting step of the catalytic cycle. organic-chemistry.orgresearchgate.net The robustness of these conditions allows for the coupling of a variety of substrates, highlighting the utility of carbocyclic sulfinate salts like sodium this compound as inexpensive and bench-stable reagents. organic-chemistry.org

Another significant application is the palladium-catalyzed sulfonylation of 3-indolylmethylacetates. In this Tsuji-Trost type reaction, sodium this compound acts as a soft nucleophile. The reaction of 3-(acetoxymethyl)-1-benzyl-1H-indole with sodium this compound in the presence of a palladium catalyst affords the corresponding 3-((p-tolylsulfonyl)methyl)-1H-indole in excellent yield. nih.gov This method provides a direct route to introduce the arylsulfonylmethyl group to the indole scaffold, a common motif in biologically active compounds. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions with Sodium this compound This table summarizes representative palladium-catalyzed cross-coupling reactions involving sodium this compound, showcasing its role as a nucleophilic partner in forming new chemical bonds.

| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 4-Fluoro-4'-methylbiphenyl | 92 |

| 3-(Acetoxymethyl)-1-benzyl-1H-indole | Pd₂(dba)₃ / dppf | - | Toluene | 100 | 1-Benzyl-3-((p-tolylsulfonyl)methyl)-1H-indole | 98 |

Data sourced from multiple studies to illustrate the versatility of sodium this compound in palladium-catalyzed reactions.

In Enantioselective Organocatalysis

While this compound is not typically a catalyst itself in enantioselective organocatalysis, it serves as a key prochiral substrate in the synthesis of valuable chiral sulfur compounds. The development of organocatalytic methods to control the stereochemistry at the sulfur atom has opened new avenues for the synthesis of enantioenriched sulfinate esters, which are versatile intermediates for a variety of other chiral sulfur-containing pharmacophores. rsc.org

A significant advancement in this area is the asymmetric condensation of prochiral sulfinates with alcohols, facilitated by a chiral organocatalyst. In a model study, potassium this compound was used to investigate this transformation. The reaction is catalyzed by a pentanidium organocatalyst and involves the in-situ formation of a mixed anhydride (B1165640) intermediate from the sulfinate and an acyl chloride, such as ethyl chloroformate. This intermediate is then stereoselectively attacked by an alcohol to furnish the chiral sulfinate ester. nih.gov

The efficiency and enantioselectivity of this process are highly dependent on the choice of catalyst, acyl chloride, and reaction conditions. This methodology has been shown to be applicable to a wide range of sulfinates and bioactive alcohols, demonstrating its potential for the late-stage diversification of drug molecules containing sulfur functional groups. rsc.orgnih.gov

Table 2: Organocatalytic Asymmetric Synthesis of Ethyl this compound This table presents the results from the optimization of the enantioselective condensation of potassium this compound with ethanol, highlighting the performance of different activating agents and organocatalysts in achieving high yield and enantioselectivity.

| Activating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| Ethyl chloroformate | Pentanidium PN1 | CH₂Cl₂ | -78 | 95 | 95 |

| Pivaloyl chloride | Pentanidium PN1 | CH₂Cl₂ | -78 | 93 | 89 |

| Benzoyl chloride | Pentanidium PN1 | CH₂Cl₂ | -78 | 85 | 85 |

| 2,4,6-Trichlorobenzoyl chloride | Pentanidium PN1 | CH₂Cl₂ | -78 | 88 | 88 |

| Methanesulfonyl chloride | Pentanidium PN1 | CH₂Cl₂ | -78 | 45 | 70 |

This data illustrates the effectiveness of the pentanidium-catalyzed approach for the asymmetric synthesis of chiral sulfinate esters from this compound.

Structural Elucidation and Spectroscopic Characterization of 4 Methylbenzenesulfinate Compounds

Single-Crystal X-ray Diffraction (SC-XRD) Analysisresearchgate.net

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique for determining the detailed atomic and molecular structure of a crystalline compound. Analysis of compounds containing the 4-methylbenzene structural motif, such as tosylates and sulfonamides, provides critical insights into molecular geometry, conformation, and the nature of intermolecular forces that dictate crystal packing.

Analysis of Molecular Geometry and Conformationresearchgate.net

The molecular geometry of the 4-methylbenzenesulfinate anion is characterized by a planar phenyl ring. The sulfur atom of the sulfinate group is bonded to the C1 carbon of this ring. In related structures, such as 4-methylbenzenesulfonamides, the aromatic ring and the tosylate group are nearly planar.

Table 1: Selected Crystallographic Data for a Related Compound (3-Chloroanilinium 4-methylbenzenesulfonate) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇ClN⁺·C₇H₇O₃S⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.065(3) |

| b (Å) | 6.1132(12) |

| c (Å) | 18.006(4) |

| β (°) | 93.58(3) |

| Volume (ų) | 1434.7(5) |

Investigation of Intermolecular Interactions and Crystal Packingresearchgate.net

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In salts containing the 4-methylbenzenesulfonate anion, hydrogen bonds are a dominant feature. For example, in 3-chloroanilinium 4-methylbenzenesulfonate, cations and anions are linked by N—H⋯O hydrogen bonds, forming doubled chains nih.gov.

In addition to strong hydrogen bonds, weaker interactions such as C—H⋯π interactions and π–π stacking play a crucial role in stabilizing the crystal structure nih.govresearchgate.net. In some tosylate compounds, the crystal packing is characterized by its efficiency, achieving ideal space filling without the presence of π-stacking between molecules nih.gov. The specific nature of these interactions can vary; for instance, the packing in 4-halobenzenesulfonamides is influenced by the halogen present, leading to different interlayer contacts like Cl⋯O or Br⋯O researchgate.net. Lattice energy calculations often show that dispersion forces are the major contributors to packing stabilization, though coulombic interactions are also significant nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)researchgate.netrsc.org

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the this compound moiety.

The ¹H NMR spectrum of a this compound derivative typically displays characteristic signals for the aromatic and methyl protons. Due to the para-substitution, the aromatic protons on the benzene (B151609) ring appear as a pair of doublets, a classic AA'BB' system. The methyl group protons appear as a singlet.

The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are observed for the methyl carbon, the two types of aromatic C-H carbons, and the two quaternary aromatic carbons (one bonded to the sulfur atom and one to the methyl group).

Table 2: Typical NMR Spectroscopic Data for the 4-Methylbenzene Moiety in Related Compounds (in CDCl₃) rsc.org

| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (Aromatic) | Doublet | ~7.7 | ~8.0 |

| ¹H (Aromatic) | Doublet | ~7.3 | ~8.0 |

| ¹H (Methyl) | Singlet | ~2.4 | N/A |

| ¹³C (C-S) | Quaternary | ~145 | |

| ¹³C (C-CH₃) | Quaternary | ~133 | |

| ¹³C (Aromatic CH) | Methine | ~130 | |

| ¹³C (Aromatic CH) | Methine | ~128 | |

| ¹³C (Methyl) | Methyl | ~22 |

Infrared (IR) Spectroscopynih.gov

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorptions are those associated with the sulfinate group (SO₂).

Studies on aromatic sodium sulfinates in aqueous solution have identified two very intense and broad peaks corresponding to the SO-stretching vibrations actachemscand.org. These are assigned to the asymmetric and symmetric stretching modes of the resonant sulfinate group. The spectra of related sulfonates and sulfonamides show S=O stretching bands at higher frequencies, typically in the ranges of 1370–1335 cm⁻¹ and 1170–1155 cm⁻¹ libretexts.org.

Table 3: Characteristic IR Absorption Bands for Sodium this compound actachemscand.org

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric SO-stretching | ~1015 | Strong, Broad |

| Symmetric SO-stretching | ~965 | Strong, Broad |

| C=C Aromatic Stretching | 1600-1450 | Medium-Weak |

| C-H Aromatic Bending (out-of-plane) | ~815 | Strong |

Computational and Theoretical Investigations on 4 Methylbenzenesulfinate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of chemical reactions involving 4-methylbenzenesulfinate and related sulfinate compounds. DFT calculations allow for the modeling of molecular structures, reaction pathways, and transition states, providing deep insights into the underlying mechanisms that govern these transformations. By calculating the electronic structure and energies of molecules, DFT can elucidate reaction mechanisms, predict reactivity, and explain experimental observations that might otherwise be difficult to interpret. These theoretical investigations are crucial for the rational design of new synthetic methodologies and for optimizing existing reaction conditions.

DFT calculations have been instrumental in mapping out the detailed reaction mechanisms and corresponding energy profiles for reactions involving sulfinate species. These studies provide a step-by-step energetic picture of the reaction, identifying intermediates, transition states, and the rate-determining steps.

A notable example is the investigation into the divergent reactivity of sulfinates with pyridinium (B92312) salts, which can proceed through either a one- or two-electron pathway. DFT calculations were employed to understand the mechanism of the visible-light-driven sulfonative pyridylation of alkenes, a reaction that proceeds without an external photocatalyst. nih.gov The computed reaction energy profiles revealed a plausible mechanism initiated by the formation of a photoactive electron-donor-acceptor (EDA) complex. nih.gov

Upon light excitation, this EDA complex undergoes an intermolecular single-electron transfer (SET) from the sulfinate to the pyridinium salt. This process generates a sulfonyl radical, which then adds to the alkene to form an alkyl radical intermediate. nih.gov The calculations showed that the single-electron transfer between the excited EDA complex and the tosyl sulfinate is exergonic, with the resulting sulfonyl radical being 5.8 kcal/mol lower in Gibbs free energy than an alternative amidyl radical, making its formation favorable. nih.gov

Further DFT studies have been conducted on the amino-sulfonylation of alkenes using N-sulfonyl ketimines. nih.gov These calculations aimed to elucidate the free energy profiles of the possible reaction pathways and to understand the stability of the generated radical intermediates. The reaction is understood to proceed via an energy-transfer-mediated process, leading to the homolysis of the N–S bond to generate a tosyl radical and an iminyl radical. nih.gov

The DFT calculations for the reaction with styrene (B11656) showed that the radical addition of the sulfonyl radical to the terminal carbon of the alkene proceeds through a transition state with a free energy barrier of 11.4 kcal/mol. nih.gov This step was identified as potentially rate-determining. The relative Gibbs free energy of the resulting carbon-centered radical intermediate was found to be close to that of the initial radical pair, suggesting this addition step is reversible. nih.gov

The following interactive table summarizes the key energetic data obtained from DFT calculations for these reactions involving sulfonyl radicals derived from sulfinates.

| Reaction Step | System | Calculated Free Energy Change (kcal/mol) | Reference |

| Single-Electron Transfer to form Sulfonyl Radical | Sulfinate and Pyridinium Salt | -5.8 | nih.gov |

| Radical Addition of Sulfonyl Radical to Styrene (Free Energy Barrier) | N-Sulfonyl Ketimine and Styrene | 11.4 | nih.gov |

These computational findings provide a quantitative understanding of the reaction energetics, highlighting the feasibility of the proposed mechanistic steps and identifying the key factors that control the reaction's progress and outcome. The elucidation of these energy profiles is invaluable for predicting the reactivity of different substrates and for the rational design of more efficient chemical transformations.

Q & A

Q. Key Variables Affecting Yields :

| Substrate | Temperature | Yield | Reference |

|---|---|---|---|

| Benzyl alcohol | Room temp | 83% | |

| 1-Phenylethanol | Room temp | 40% | |

| 3-Butyn-2-ol | 90°C | 22% |

Lower yields (e.g., 40% for 1-Phenylethyl derivative) may arise from steric hindrance or competing side reactions .

Which spectroscopic and analytical methods are most reliable for characterizing this compound compounds?

Basic Research Question

Characterization relies on:

- 1H/13C NMR : Aromatic protons appear at δ 7.3–7.6, while sulfinate methyl groups resonate at δ ~2.40 . For example, Methyl this compound (13a) shows a singlet at δ 3.46 (CH3-O) .

- Mass Spectrometry : ESI-MS and HRMS confirm molecular ions (e.g., [M+Na]+ at m/z 295.0946 for Benzyl derivative) .

- Optical Rotation : Used for chiral derivatives, such as (1R,2S,5R)-menthyl sulfinate ([α]D = −190° to −204°) .

How can researchers resolve contradictions in reported reactivity or yields of this compound derivatives?

Advanced Research Question

Discrepancies in data (e.g., yields ranging from 22% to 83%) require systematic analysis:

- Substrate Effects : Electron-withdrawing groups (e.g., nitro in 4-Nitrobenzyl derivative) may stabilize intermediates, improving yields . Steric bulk (e.g., 1-Phenylethyl) reduces efficiency .

- Temperature Control : Silver-catalyzed rearrangements at 90°C favor allenic sulfone formation over sulfinate intermediates, explaining lower yields in certain protocols .

- Catalyst Selection : Copper(I) iodide promotes Ullmann-type couplings, while silver hexafluoroantimonate enables [3,3]-sigmatropic rearrangements .

What role does this compound play in transition metal-catalyzed reactions?

Advanced Research Question

this compound acts as a sulfonylating agent or ligand in catalytic cycles:

- Copper-Catalyzed Couplings : In Scheme 2 (Inhibitor synthesis), CuI mediates coupling between sulfinate and aryl halides at 90°C .

- Silver-Catalyzed Rearrangements : AgSbF6 catalyzes the conversion of propargylic sulfinates (e.g., But-3-yn-2-yl derivative) to allenic sulfones via [3,3]-sigmatropic shifts .

How can regioselectivity be optimized in reactions involving this compound derivatives?

Advanced Research Question

Regioselectivity is controlled by:

- Substrate Design : Bulky groups (e.g., menthyl) direct sulfinate formation to less hindered positions .

- Temperature : Lower temperatures (≤25°C) favor sulfinate ester formation, while higher temperatures (≥90°C) promote rearrangements or eliminations .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, enhancing selectivity for sulfinate products .

What are the applications of this compound in synthesizing complex organic molecules?

Advanced Research Question

Key applications include:

- Allen Sulfone Synthesis : Propargylic sulfinates undergo Ag-catalyzed rearrangement to allenic sulfones, valuable in medicinal chemistry .

- Inhibitor Development : Used as intermediates in catechol-O-methyltransferase (COMT) inhibitors via coupling with quinolines .

- Chiral Auxiliaries : Enantiopure derivatives (e.g., menthyl sulfinates) serve as chiral ligands or resolving agents .

How do electronic and steric effects influence the stability of this compound derivatives?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。